

Ecotoxicity of Cyclosulfamuron on Aquatic Life: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclosulfamuron**

Cat. No.: **B145574**

[Get Quote](#)

An in-depth analysis of the potential environmental impact of the herbicide **Cyclosulfamuron** on aquatic ecosystems, with a focus on its toxicity to fish, invertebrates, and algae. This guide provides a comprehensive overview of key ecotoxicological data, experimental methodologies, and the herbicide's primary mechanism of action.

Introduction

Cyclosulfamuron is a sulfonylurea herbicide used for the control of broadleaf weeds and sedges in various crops.^[1] As with any agrochemical, understanding its potential impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide synthesizes the available data on the ecotoxicity of **Cyclosulfamuron** with a specific focus on aquatic life. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this compound's aquatic toxicology.

Acute Ecotoxicity Data

The acute toxicity of **Cyclosulfamuron** to a range of aquatic organisms has been evaluated using standardized testing protocols. The following tables summarize the key quantitative data, providing a comparative overview of its effects on fish, aquatic invertebrates, and algae.

Test Organism	Endpoint	Duration	Value (mg/L)	Interpretation	Reference
Oncorhynchus mykiss (Rainbow Trout)	LC50	96 hours	> 7.7	Moderately Toxic	[1]
Lepomis macrochirus (Bluegill Sunfish)	LC50	96 hours	> 8.2	Moderately Toxic	[2]

Table 1: Acute Toxicity of **Cyclosulfamuron** to Fish

Test Organism	Endpoint	Duration	Value (mg/L)	Interpretation	Reference
Daphnia magna (Water Flea)	EC50	48 hours	> 9.1	Moderately Toxic	[1] [2]

Table 2: Acute Toxicity of **Cyclosulfamuron** to Aquatic Invertebrates

Test Organism	Endpoint	Duration	Value (mg/L)	Interpretation	Reference
Algae (species not specified)	EC50	72 hours	0.00044	Very Toxic	[2]
Lemna gibba (Gibbous Duckweed)	EC50	7 days	0.00091	High	[1]

Table 3: Acute Toxicity of **Cyclosulfamuron** to Algae and Aquatic Plants

Chronic Ecotoxicity Data

There is a notable lack of publicly available data on the chronic toxicity of **Cyclosulfamuron** to aquatic organisms. Searches of scientific literature and regulatory databases did not yield specific No Observed Effect Concentration (NOEC) or Lowest Observed Effect Concentration (LOEC) values for fish or aquatic invertebrates from long-term studies. This represents a significant data gap in the comprehensive environmental risk assessment of **Cyclosulfamuron**.

Experimental Protocols

The ecotoxicity data presented in this guide are based on standardized test protocols, most likely following the guidelines established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicological data.

Fish Acute Toxicity Test (based on OECD Guideline 203)

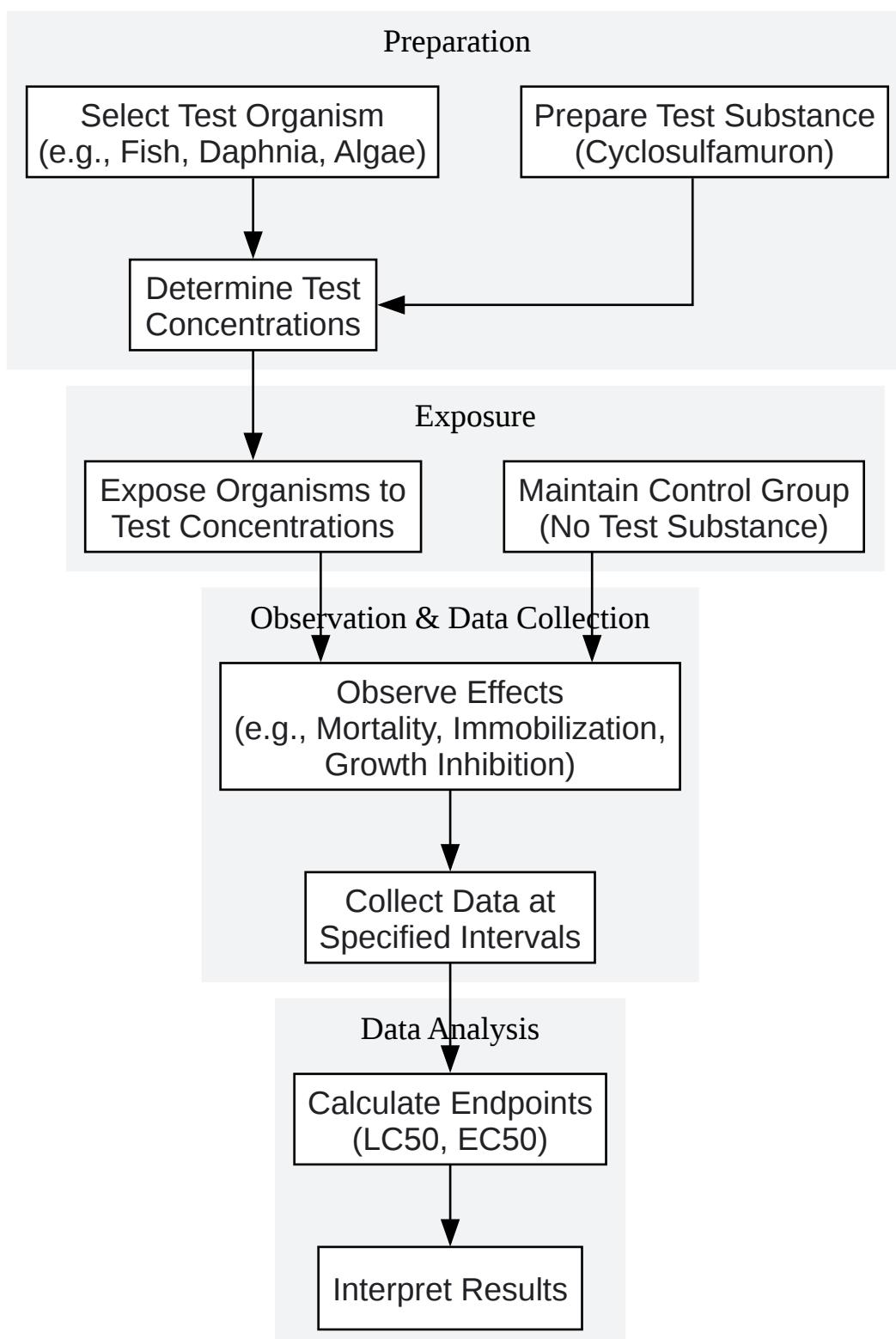
The acute toxicity to fish is typically determined using a 96-hour static or semi-static test.[\[3\]](#)[\[4\]](#) [\[5\]](#)[\[6\]](#) Fish are exposed to a range of concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours. The LC50 (Lethal Concentration 50%), the concentration that is lethal to 50% of the test organisms, is then calculated.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

For aquatic invertebrates like Daphnia magna, the acute toxicity is assessed through a 48-hour immobilisation test.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Young daphnids are exposed to various concentrations of the chemical, and their mobility is observed. The EC50 (Effective Concentration 50%), the concentration that causes immobilisation in 50% of the daphnids, is the primary endpoint.

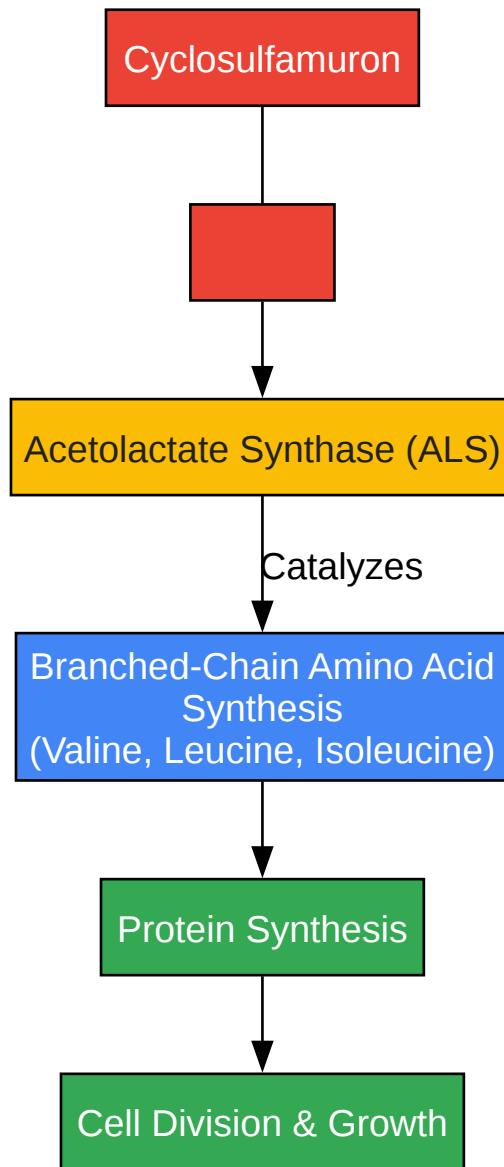
Alga, Growth Inhibition Test (based on OECD Guideline 201)

The toxicity to algae is evaluated by a 72-hour growth inhibition test.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) Exponentially growing cultures of a selected algal species are exposed to different


concentrations of the test substance. The inhibition of growth is measured, and the EC50, the concentration that causes a 50% reduction in growth rate or yield, is determined.

Mechanism of Action

The primary mode of action of **Cyclosulfamuron**, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[1][16][17]} ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.^{[16][17][18]} By inhibiting this enzyme, **Cyclosulfamuron** disrupts protein synthesis and ultimately leads to the cessation of cell division and plant growth.^[1] While this mechanism is well-established in plants, the specific downstream signaling pathways affected in aquatic organisms are not extensively documented in the available literature.


Visualizations

Experimental Workflow for Aquatic Toxicity Testing

[Click to download full resolution via product page](#)

Caption: General workflow for aquatic ecotoxicity testing.

Mechanism of Action: ALS Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of ALS by **Cyclosulfamuron**.

Conclusion

The available data indicate that **Cyclosulfamuron** is moderately toxic to fish and aquatic invertebrates on an acute basis. However, it exhibits high toxicity towards algae and aquatic plants, with very low EC50 values. The primary mechanism of action is the inhibition of the ALS enzyme, which is crucial for the synthesis of essential amino acids in plants. A significant

knowledge gap exists regarding the chronic toxicity of **Cyclosulfamuron** to aquatic life. Further research, particularly long-term studies to determine NOEC values, is necessary for a more complete and accurate assessment of the environmental risks posed by this herbicide to aquatic ecosystems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 2. OECD 210: Fish, Early-life Stage Toxicity Test - Situ Biosciences [situbiosciences.com]
- 3. biotecnologiebt.it [biotecnologiebt.it]
- 4. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 5. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. eurofins.com.au [eurofins.com.au]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 9. eurofins.it [eurofins.it]
- 10. oecd.org [oecd.org]
- 11. shop.fera.co.uk [shop.fera.co.uk]
- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 13. oecd.org [oecd.org]
- 14. eurofins.com.au [eurofins.com.au]
- 15. oecd.org [oecd.org]
- 16. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 17. Acetolactate synthase regulatory subunits play divergent and overlapping roles in branched-chain amino acid synthesis and *Arabidopsis* development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Ecotoxicity of Cyclosulfamuron on Aquatic Life: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145574#ecotoxicity-of-cyclosulfamuron-on-aquatic-life]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com